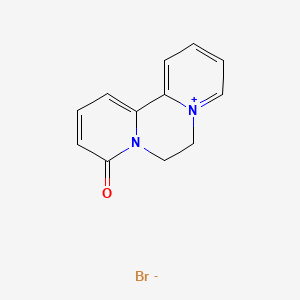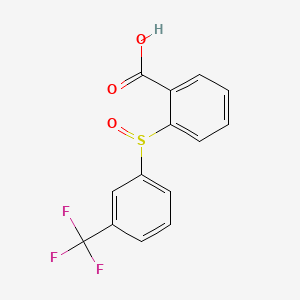
Diquat Monopyridone Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diquat Monopyridone Bromide is a derivative of diquat, a non-selective contact herbicide widely used for weed control in various agricultural and non-agricultural settings. It is known for its rapid action in desiccating and defoliating plants by disrupting their photosynthetic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diquat Monopyridone Bromide typically involves the reaction of diquat dibromide with specific reagents under controlled conditions. The process begins with the preparation of diquat dibromide, which is synthesized by reacting 1,2-dibromoethane with pyridine to form 1,1’-ethylene-2,2’-bipyridyldiylium dibromide . This intermediate is then subjected to further reactions to introduce the monopyridone group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Diquat Monopyridone Bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.
Reduction: The compound can accept electrons, forming radical cations that participate in further reactions.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Diquat Monopyridone Bromide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Diquat Monopyridone Bromide involves the disruption of photosynthesis in plants. The compound accepts electrons from photosystem I, forming radical cations that react with molecular oxygen to produce reactive oxygen species. These reactive species cause oxidative damage to cellular components, leading to cell death and desiccation of the plant . The primary molecular targets are the chloroplasts and other photosynthetic machinery within the plant cells .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its reactivity and efficacy as a herbicide. Its ability to form stable radical cations and produce reactive oxygen species makes it particularly effective in disrupting photosynthesis and causing rapid plant desiccation .
Propiedades
Fórmula molecular |
C12H11BrN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
7-aza-10-azoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,10,12-pentaen-6-one;bromide |
InChI |
InChI=1S/C12H11N2O.BrH/c15-12-6-3-5-11-10-4-1-2-7-13(10)8-9-14(11)12;/h1-7H,8-9H2;1H/q+1;/p-1 |
Clave InChI |
NDGYKUCRKVWEFL-UHFFFAOYSA-M |
SMILES canónico |
C1C[N+]2=CC=CC=C2C3=CC=CC(=O)N31.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)

![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)
![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)





![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)




